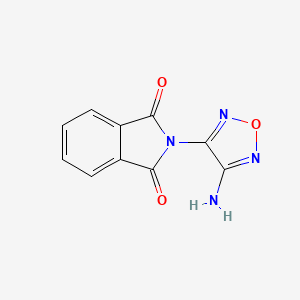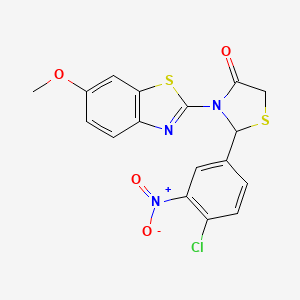![molecular formula C27H33N3O4S B4315476 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B4315476.png)
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide
Overview
Description
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine derivative: This involves the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine.
Sulfonylation: The 4-benzoylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Final coupling: The final step involves coupling the cyclopropane derivative with the sulfonylated piperazine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced carbonyl derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds, potentially serving as a building block for more advanced materials or chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-(3-{[4-(phenylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)cyclopropanecarboxamide shares similarities with other sulfonylated piperazine derivatives and cyclopropane-containing compounds.
4-Iodobenzoic acid: Another compound with a benzoyl group, but with different functional groups and properties.
Uniqueness
- The combination of a sulfonylated piperazine moiety with a cyclopropane ring and a benzoyl group makes this compound unique. This unique structure contributes to its specific chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4S/c1-19(2)17-23-24(27(23,3)4)25(31)28-21-11-8-12-22(18-21)35(33,34)30-15-13-29(14-16-30)26(32)20-9-6-5-7-10-20/h5-12,17-18,23-24H,13-16H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUZCMSRRRJNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-BENZODIOXOL-5-YL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE](/img/structure/B4315402.png)
![4-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B4315408.png)
![4-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4315413.png)
![4-{(Z)-1-[5-(4-METHOXY-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-ONE](/img/structure/B4315428.png)
![4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B4315436.png)

![6-(4-methoxyphenyl)-5-sulfanylidene-3-thiophen-3-yl-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4315467.png)
![1-allyl-2'-benzyl-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B4315479.png)
![1-{[benzyl(methyl)amino]methyl}-4-bromo-5-methyl-1H-indole-2,3-dione](/img/structure/B4315483.png)

![1'-(piperidin-1-ylmethyl)-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B4315495.png)
![4-[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B4315505.png)
![5'-(4-methoxyphenyl)-3'-methyl-1-(2-morpholin-4-yl-2-oxoethyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4315510.png)
![tert-butyl 4-amino-5-cyano-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-1'-carboxylate](/img/structure/B4315515.png)
